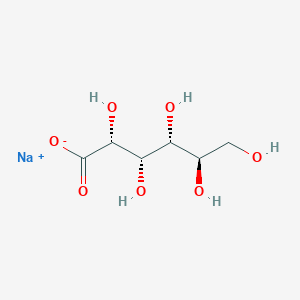

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Description

The compound with the identifier “sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate” is known as Astragaloside IV. It is a triterpenoid saponin derived from the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. Astragaloside IV is recognized for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Properties

IUPAC Name |

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFZISCCZSDND-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside IV can be synthesized through several chemical processes. One common method involves the extraction of the compound from the roots of Astragalus membranaceus using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Astragaloside IV .

Industrial Production Methods

Industrial production of Astragaloside IV typically involves large-scale extraction from Astragalus membranaceus roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Astragaloside IV .

Chemical Reactions Analysis

Types of Reactions

Astragaloside IV undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Astragaloside IV, which may exhibit different pharmacological properties .

Scientific Research Applications

Astragaloside IV has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studies have shown its potential in modulating immune responses and protecting against oxidative stress.

Medicine: Astragaloside IV is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and diabetes.

Industry: It is used in the formulation of dietary supplements and herbal medicines .

Mechanism of Action

Astragaloside IV exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).

Antioxidant: It enhances the activity of antioxidant enzymes and reduces the production of reactive oxygen species (ROS).

Anti-tumor: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Similar Compounds

- Astragaloside I

- Astragaloside II

- Astragaloside III

Comparison

Astragaloside IV is unique among its analogs due to its higher bioavailability and stronger pharmacological effects. While Astragaloside I, II, and III also exhibit beneficial properties, Astragaloside IV is often preferred in research and therapeutic applications due to its superior efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.